![molecular formula C24H20N2O3 B6078334 N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide](/img/structure/B6078334.png)
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylacrylamide is a chemical compound that has been studied extensively for its potential applications in scientific research. This compound is also known by its chemical formula C25H20N2O3 and is commonly referred to as EBA-3P.
Scientific Research Applications
EBA-3P has been studied for its potential applications in scientific research, particularly in the field of neuroscience. It has been shown to have neuroprotective effects and to be a potent antioxidant. EBA-3P has also been studied for its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Mechanism of Action
The mechanism of action of EBA-3P is not fully understood, but it is believed to act through the inhibition of oxidative stress and the activation of cellular signaling pathways involved in cell survival. EBA-3P has been shown to increase the expression of antioxidant enzymes and to decrease the production of reactive oxygen species.
Biochemical and Physiological Effects:
EBA-3P has been shown to have several biochemical and physiological effects. It has been shown to increase the activity of antioxidant enzymes such as superoxide dismutase and catalase. EBA-3P has also been shown to decrease the production of pro-inflammatory cytokines and to increase the expression of anti-inflammatory cytokines.
Advantages and Limitations for Lab Experiments
One advantage of using EBA-3P in lab experiments is its potent neuroprotective effects. It has been shown to protect against oxidative stress and to have a protective effect on neuronal cells. However, one limitation of using EBA-3P is its limited solubility in water, which can make it difficult to use in certain experimental settings.
Future Directions
There are several future directions for research on EBA-3P. One area of research could focus on the potential use of EBA-3P in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. Another area of research could focus on the development of more soluble forms of EBA-3P for use in experimental settings. Additionally, further studies could be conducted to better understand the mechanism of action of EBA-3P and its effects on cellular signaling pathways involved in cell survival.
Synthesis Methods
The synthesis of EBA-3P involves several steps, including the condensation of 5-ethyl-2-amino-1,3-benzoxazole with 3-hydroxy-4-methoxybenzaldehyde in the presence of acetic acid and the subsequent reaction of the resulting product with 3-phenylacryloyl chloride in the presence of triethylamine. The final product is obtained through purification by column chromatography.
properties
IUPAC Name |
(E)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylprop-2-enamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O3/c1-2-16-8-12-22-20(14-16)26-24(29-22)19-11-10-18(15-21(19)27)25-23(28)13-9-17-6-4-3-5-7-17/h3-15,27H,2H2,1H3,(H,25,28)/b13-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
REDLVJZQSFGUDC-UKTHLTGXSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)NC(=O)C=CC4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC2=C(C=C1)OC(=N2)C3=C(C=C(C=C3)NC(=O)/C=C/C4=CC=CC=C4)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-[4-(5-ethyl-1,3-benzoxazol-2-yl)-3-hydroxyphenyl]-3-phenylprop-2-enamide |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.